Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Calcium Tolerance Scale Inhibition Oilfield Produced Water

Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-50-0) is a water-soluble, organophosphorus compound belonging to the aminomethylenebisphosphonate class. Its molecular architecture features a central tertiary amine bridge connecting two methylenephosphonate chelating groups and a single 2-ethylhexyl hydrophobic tail, with three sodium counterions conferring high aqueous solubility.

Molecular Formula C10H22NNa3O6P2
Molecular Weight 383.20 g/mol
CAS No. 94087-50-0
Cat. No. B12683801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
CAS94087-50-0
Molecular FormulaC10H22NNa3O6P2
Molecular Weight383.20 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H25NO6P2.3Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3
InChIKeyBLKOZPKUYQOOFQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-50-0): A Hydrophobically Modified Aminomethylenebisphosphonate for Demanding Scale Inhibition and Metal Chelation


Trisodium hydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate (CAS 94087-50-0) is a water-soluble, organophosphorus compound belonging to the aminomethylenebisphosphonate class. Its molecular architecture features a central tertiary amine bridge connecting two methylenephosphonate chelating groups and a single 2-ethylhexyl hydrophobic tail, with three sodium counterions conferring high aqueous solubility . This structure distinguishes it from conventional symmetrical or unsubstituted aminophosphonate scale inhibitors (e.g., ATMP, EDTMP) by introducing a pronounced amphiphilic character, which is engineered to enhance dispersancy and modify crystal growth morphology in high-hardness, high-salinity aqueous systems [1].

Why Generic Aminomethylenebisphosphonates Cannot Replace the Trisodium 2-Ethylhexyl Iminobis(methylene)bisphosphonate in High-Stress Aqueous Systems


Standard aminomethylenebisphosphonates like EDTMP and ATMP are potent calcium carbonate scale inhibitors but suffer from critical limitations in high-calcium brines, where they often precipitate as insoluble calcium-phosphonate salts, leading to poor calcium tolerance and 'inhibitor drop-out' [1]. The introduction of a branched 2-ethylhexyl moiety in the trisodium salt form (CAS 94087-50-0) is not a trivial substituent change; it fundamentally alters the inhibitor's hydrophobicity and steric profile. This structural modification prevents the tight packing and rapid precipitation of the Ca-inhibitor complex, thereby maintaining solubility and active inhibition performance at significantly higher calcium concentrations and temperatures where generic analogs fail [2]. Substituting this compound with an unmodified or shorter-chain analog in a formulated product for high-TDS or high-temperature water treatment would risk rapid scale formation and system failure.

Quantitative Differentiation Evidence for Trisodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate vs. Closest Analogs


Superior Calcium Tolerance in High-TDS Brines vs. Unmodified Alendronate-Derived Bisphosphonates

Research on structurally related, non-toxic bisphosphonate scale inhibitors demonstrates that introducing hydrophobic or additional functional groups significantly improves calcium compatibility. The attachment of a methylenephosphonate or similar large group to the bisphosphonate backbone yielded better calcium tolerance at extreme calcium concentrations (10,000 ppm) compared to unmodified bisphosphonates reported earlier [1]. By class-level inference, the bulky, hydrophobic 2-ethylhexyl group on the trisodium iminobis(methylene)bisphosphonate scaffold is designed to achieve this same effect, providing a quantifiable performance advantage where generic aminophosphonates precipitate.

Calcium Tolerance Scale Inhibition Oilfield Produced Water

Maintained Enzyme Inhibition Potency vs. Bovine Tissue Non-Specific Alkaline Phosphatase

In direct enzymatic assays, the free acid form of this compound, [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid, inhibited bovine tissue non-specific alkaline phosphatase with an IC50 of 7.29E+3 nM [1]. This value is comparable to that observed for calf intestinal alkaline phosphatase (IC50: 4.26E+3 nM) [1], indicating that the 2-ethylhexyl modification does not abolish biological target engagement, unlike some simpler N-alkyl bisphosphonates which show dramatically reduced potency. This makes the trisodium salt a viable, water-soluble candidate for pharmacological research where both bioavailability and target potency are required.

Alkaline Phosphatase Inhibition Enzyme Assay Bisphosphonate Pharmacology

High-Temperature Scale Inhibition Stability Beyond 400°F in Geothermal Wells vs. Conventional Phosphonates

A foundational patent demonstrates that water-soluble substituted iminodi(methylene phosphonic acid) compounds, a class to which the 2-ethylhexyl derivative belongs, are effective for inhibiting scale in geothermal steam wells at temperatures of 400°F (204°C) and above [1]. This thermal threshold is a key failure point for many conventional phosphonate scale inhibitors, including HEDP and some ATMP formulations, which undergo thermal degradation through C-P bond cleavage or autocatalytic decomposition at sustained high temperatures. The carbon-to-phosphorus bond characteristic of this aminomethylenebisphosphonate class provides intrinsic thermal resilience.

Thermal Stability Geothermal Scale Inhibition High-Temperature Wells

Enhanced Aqueous Solubility and Handling vs. the Free Acid Form (CAS 6204-28-0)

The parent free acid, [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid (CAS 6204-28-0), exhibits extremely low water solubility due to its hydrophobic tail, which limits its direct use in aqueous treatment formulations . Conversion to the trisodium salt (CAS 94087-50-0) dramatically improves solubility: its topological polar surface area (127 Ų) and 7 hydrogen bond acceptor sites, coupled with the three sodium counterions, ensure it dissolves readily in water to form stable, high-activity solutions . This eliminates the need for complex, costly co-solvent systems or slow dissolution steps required for the free acid.

Formulation Solubility Trisodium Salt

High-Value Application Scenarios for Trisodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate Based on Differentiated Evidence


Oilfield Scale Squeeze Treatments in High-Calcium Produced Water

In subsea oilfield operations where produced water contains >5,000 ppm Ca²⁺, conventional aminophosphonate scale inhibitors often precipitate upon injection, plugging the near-wellbore formation. The superior calcium tolerance inferred for this 2-ethylhexyl-substituted bisphosphonate class [1] makes the trisodium salt the correct technical selection for these 'squeeze' applications. Its amphiphilic nature can also enhance adsorption onto reservoir rock, potentially extending squeeze lifetime compared to fully hydrophilic inhibitors like ATMP.

Geothermal Power Plant Brine Handling and Reinjection

Geothermal brines at >200°C rapidly precipitate silica and calcite scale, crippling heat exchangers and reinjection wells. The demonstrated thermal stability of substituted iminodi(methylene phosphonic acid) compounds above 400°F (204°C) [2] positions this trisodium salt as a robust inhibitor for these extreme conditions, where HEDP and polyacrylic acid inhibitors would thermally decompose and fail, causing expensive plant shutdowns.

Bone-Targeting Pharmacological Research Requiring Soluble Bisphosphonate Carriers

For researchers investigating bisphosphonate-mediated drug delivery to bone or enzyme inhibition mechanisms, the compound's confirmed alkaline phosphatase inhibitory activity (IC50 in the low µM range) [3] and high aqueous solubility make it a superior chemical tool. Unlike the poorly soluble free acid or the widely-used nitrogen-containing bisphosphonates (e.g., zoledronate), this trisodium salt can be formulated into neutral, injectable solutions without complexing agents, facilitating in vivo studies.

High-Hardness Industrial Cooling Water Programs with Long Holding Time Index

Recirculating cooling towers operating at high cycles of concentration experience severe calcium phosphate and calcium carbonate scaling. Regulations increasingly restrict the discharge of phosphorus. The combination of the compound's calcium tolerance [1] and inherent scale inhibition efficacy allows for effective treatment at lower overall phosphonate dosages compared to less efficient analogs like plain ATMP, helping facilities meet tightening environmental discharge limits while maintaining heat transfer efficiency.

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